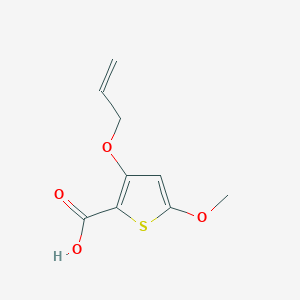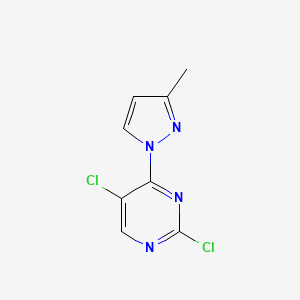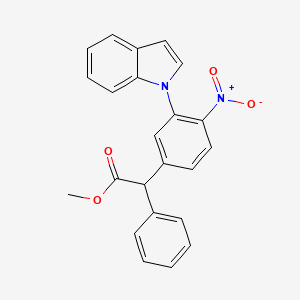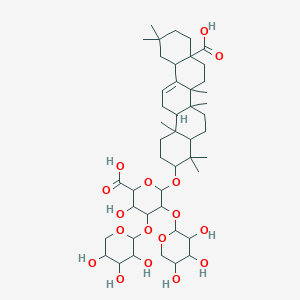
Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with amino, bromo, and pyridyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α-bromo ketones under mild conditions . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as iron(III) chloride or polyvinyl pyrrolidine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Nitro or hydroxyl derivatives.
Reduction Products: Amino derivatives with different oxidation states.
Applications De Recherche Scientifique
Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridyl and amino groups allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the bromo and pyridyl substitutions, making it less versatile in certain reactions.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with different substituents, used in pesticide synthesis.
Uniqueness: Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the bromo and pyridyl groups enhances its potential for diverse applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C11H11BrN4O2 |
|---|---|
Poids moléculaire |
311.13 g/mol |
Nom IUPAC |
ethyl 5-amino-4-bromo-1-pyridin-3-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-4-3-5-14-6-7/h3-6H,2,13H2,1H3 |
Clé InChI |
JWVFKDPGJBEPOT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1Br)N)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)





![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)



![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)

